2,3-Dimethoxy-benzamidine

概要

説明

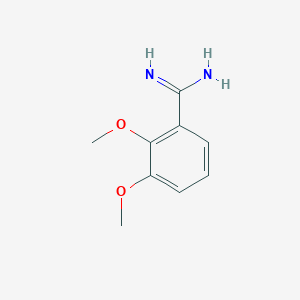

2,3-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine functional group. This compound is known for its applications in biochemical research, particularly as a protease inhibitor.

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-benzamidine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction typically uses triethylamine as a base and tetrahydrofuran as a solvent. The yields for this synthesis range from 43% to 50% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Formation of N-Acylamidine Intermediates

2,3-Dimethoxy-benzamidine reacts with carboxylic acids via coupling reagents to form N-acylamidine intermediates . A representative reaction involves:

-

Reactants : 2,3-dimethoxy benzoic acid and benzamidine hydrochloride

-

Conditions : HATU (coupling reagent), DIPEA (base), DMF solvent, room temperature

-

Outcome : N-(amino(phenyl)methylene)-2,3-dimethoxybenzamide (96% yield) .

This intermediate exists in tautomeric forms (amide vs. N-acylimine), with the amide tautomer favored under neutral conditions .

Cyclization to 1,2,4-Oxadiazoles

The N-acylamidine intermediate undergoes acid-mediated cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles :

-

Conditions : Hydroxylamine hydrochloride, acetic acid, 80°C

-

Mechanism :

Table 1: Selected 1,2,4-Oxadiazole Syntheses

| Carboxylic Acid | Amidine | Product Yield |

|---|---|---|

| 2,3-Dimethoxy benzoic acid | Benzamidine hydrochloride | 82% |

| 3-Phenylpropargylic acid | Benzamidine hydrochloride | 72% |

| 2-Fluorobenzoic acid | 3-Methyl benzamidine | 40% |

Reaction Optimization Studies

Critical parameters for high yields include:

-

Coupling Reagents : HATU outperforms DCC or EDC (0% yield with EDC) .

-

Bases : DIPEA achieves optimal deprotonation.

-

Substrate Scope : Electron-rich aryl groups enhance yields (e.g., 4-MeOC₆H₄: 81% vs. 4-ClC₆H₄: 65%) .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

2,3-Dimethoxy-benzamidine serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structure allows it to act as an effective protease inhibitor , particularly targeting serine proteases. This property makes it valuable in the development of drugs aimed at treating diseases where these enzymes play a critical role, such as cancer and inflammatory conditions .

Case Studies:

- Enzyme Inhibition : Research has shown that benzamidine derivatives exhibit significant inhibitory effects on various enzymes. For instance, studies have demonstrated that this compound can inhibit trypsin-like serine proteases with IC50 values indicating potent activity .

- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications in treating conditions linked to protease activity, highlighting its relevance in drug development .

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme mechanisms better. It aids researchers in developing potential therapeutic inhibitors by providing insights into the interactions between enzymes and their substrates.

Applications:

- Antioxidant Activity : The compound has been associated with antioxidant properties, suggesting its role in protecting cells from oxidative stress.

- Metal Chelation : Its ability to chelate metals enhances its utility in various biochemical assays and studies related to metal ion interactions in biological systems.

Material Science

The unique properties of this compound make it suitable for applications in material science. It can be employed in formulating advanced materials that require enhanced thermal stability and mechanical strength.

Research Insights:

- The incorporation of this compound into polymer matrices has shown improvements in thermal properties, making it a candidate for high-performance materials .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being explored for its potential in developing safer and more effective agrochemicals. Its structural characteristics allow for the synthesis of novel pesticides and herbicides.

Case Studies:

- Recent studies indicate that derivatives of this compound can exhibit significant biological activity against various pests and pathogens, contributing to sustainable agricultural practices .

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying other substances. Its specificity makes it a reliable tool for researchers across various fields.

Applications:

作用機序

The mechanism of action of 2,3-Dimethoxy-benzamidine involves its interaction with proteases. The amidine group binds to the active site of the enzyme, inhibiting its activity. This interaction is crucial for its role as a protease inhibitor, affecting various molecular pathways and biological processes .

類似化合物との比較

- 2,3-Dimethoxybenzoic acid

- 3-Acetoxy-2-methylbenzoic acid

- Benzamidine

Comparison: 2,3-Dimethoxy-benzamidine is unique due to the presence of both methoxy groups and an amidine functional group. This combination enhances its inhibitory effects on proteases compared to similar compounds like benzamidine, which lacks the methoxy groups. The presence of methoxy groups also influences its chemical reactivity and solubility, making it more versatile in various applications .

生物活性

2,3-Dimethoxy-benzamidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring, along with an amidine functional group. This structural arrangement enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant activity by inhibiting serine proteases, particularly thrombin. The benzamidine moiety is known for its ability to bind to the active sites of serine proteases, thereby modulating blood coagulation pathways. In vitro studies have shown that derivatives of benzamidine can effectively inhibit thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8 in cell cultures. This modulation may have implications for treating inflammatory diseases .

Neuropharmacological Activity

The compound has also been evaluated for its effects on the central nervous system (CNS). Studies have identified it as a high-affinity ligand for dopamine D2 receptors, which are crucial in regulating mood and behavior. The binding affinity of this compound to these receptors suggests potential applications in treating psychiatric disorders such as depression and schizophrenia .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Serine Protease Inhibition : The amidine group allows for effective binding to serine proteases like thrombin. This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.

- Dopamine Receptor Modulation : By acting as a ligand for dopamine D2 receptors, this compound can influence neurotransmitter release and receptor activation, contributing to its neuropharmacological effects.

Case Studies

-

Thrombin Inhibition Study

A study conducted on various benzamidine derivatives demonstrated that this compound significantly inhibited thrombin activity in vitro. The study used concentrations ranging from 1 µM to 100 µM and found a dose-dependent response in thrombin inhibition. -

Cytokine Modulation in Hepatocyte Cultures

In another study focusing on inflammatory responses, treatment with this compound resulted in reduced levels of IL-6 and IL-8 in hepatocyte cultures exposed to lipopolysaccharides (LPS). The findings suggest that this compound could be beneficial in managing liver inflammation .

Comparative Analysis with Related Compounds

A comparison table highlights the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxy groups + amidine | Anticoagulant, anti-inflammatory |

| N-Hydroxy-2,3-dimethoxy-benzamidine | Hydroxyl + two methoxy groups | Anticoagulant, antidepressant |

| Benzamidine | No hydroxyl or methoxy groups | General protease inhibitor |

| N-Hydroxy-4-methoxy-benzamidine | Hydroxyl + one methoxy group | Potentially similar activity |

特性

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPTXPVHYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395235 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144650-01-1 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。